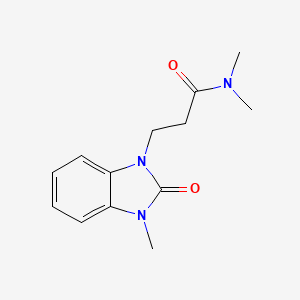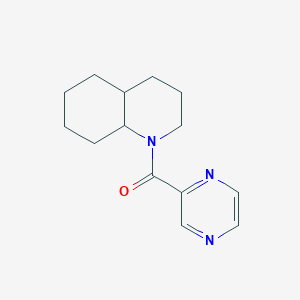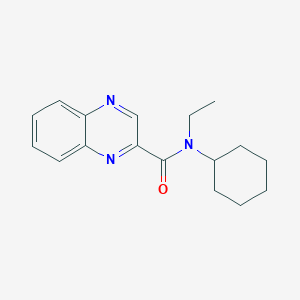
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide (CEQ) is a synthetic compound that has been widely used in scientific research for its ability to selectively block the action of AMPA receptors in the brain. The compound has been found to be highly effective in studying the role of these receptors in various neurological and psychiatric disorders, including epilepsy, depression, and addiction.
Scientific Research Applications
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various neurological and psychiatric disorders. The compound has been found to be highly effective in blocking the action of these receptors, which has allowed researchers to investigate the mechanisms underlying these disorders. For example, this compound has been used to study the role of AMPA receptors in epilepsy, where it has been found to reduce seizure activity in animal models. This compound has also been used to study the role of AMPA receptors in depression and addiction, where it has been found to modulate the release of dopamine in the brain.
Mechanism of Action
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide selectively blocks the action of AMPA receptors by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx reduces the excitability of the neuron, which has been found to be effective in reducing seizure activity, depression, and addiction.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. The compound has been found to reduce the release of glutamate in the brain, which has been implicated in various neurological and psychiatric disorders. This compound has also been found to modulate the release of dopamine in the brain, which has been implicated in addiction and depression. In addition, this compound has been found to reduce the activity of GABAergic interneurons, which has been implicated in epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide is its selectivity for AMPA receptors, which allows researchers to investigate the role of these receptors in various neurological and psychiatric disorders. In addition, this compound has been found to be highly effective in reducing seizure activity, depression, and addiction in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time. In addition, the compound can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the use of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to be effective in reducing the release of glutamate, which has been implicated in these disorders. Another area of interest is the development of more selective AMPA receptor blockers, which could allow researchers to investigate the role of specific subtypes of these receptors in various disorders. Finally, there is also interest in the development of more stable and less toxic analogs of this compound, which could improve its efficacy and safety in lab experiments.
Synthesis Methods
The synthesis of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide involves the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-N-ethylglycine ethyl ester, which is then converted to this compound through a series of chemical reactions. The yield of this compound is typically around 50%, and the purity of the compound can be improved through recrystallization.
Properties
IUPAC Name |
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-20(13-8-4-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMXVRYYLBNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
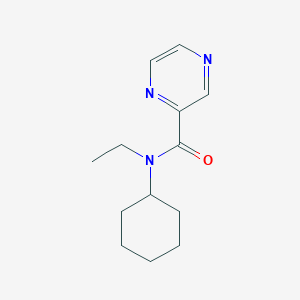
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
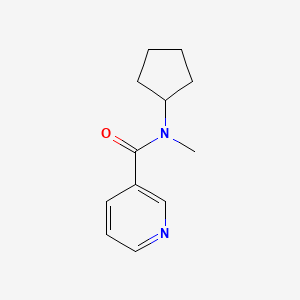

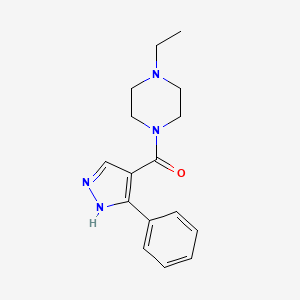
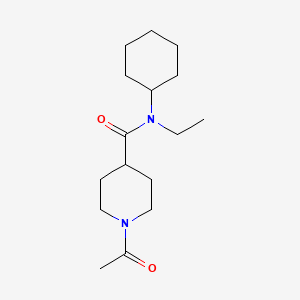
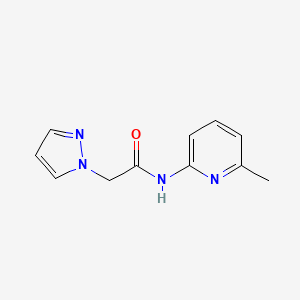
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)

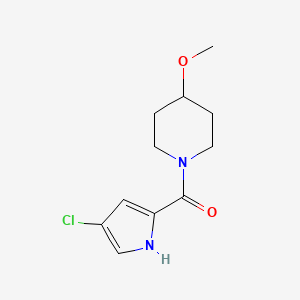
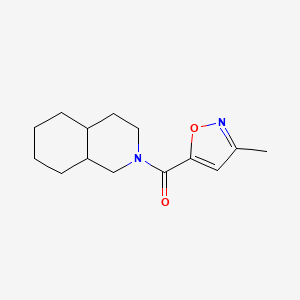
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
